molecular formula C12H11FN2O2S B1404803 Ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate CAS No. 1366234-05-0

Ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B1404803
CAS No.: 1366234-05-0
M. Wt: 266.29 g/mol
InChI Key: MUUPMPAQDGALQX-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate is a compound with a molecular weight of 211.19 . It’s a part of the 2-aminothiazole scaffold, which has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs .


Molecular Structure Analysis

The molecular structure of this compound includes a 2-aminothiazole scaffold, which is a heterocyclic ring system that possesses various biological activities . The compound also contains a fluorophenyl group, which can influence its reactivity and biological activity.

Scientific Research Applications

1. Biological Activity and Pharmacological Applications

  • Benzofused thiazole derivatives, like the one , have been studied for their potential as antioxidant and anti-inflammatory agents. These derivatives have shown promising results in vitro for antioxidant and anti-inflammatory activities (Raut et al., 2020).

2. Synthesis and Chemical Transformations

  • The synthesis and chemical properties of 1,3-azoles, which are closely related to thiazoles, have been extensively studied. These studies provide insights into the methods for synthesizing derivatives like Ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate and their potential chemical and biological properties (Abdurakhmanova et al., 2018).

3. Advanced Materials and Optoelectronics

  • Research has been conducted on heterocyclic compounds like quinazolines and pyrimidines, which, similar to thiazoles, have been used in the development of optoelectronic materials. These compounds have applications in electronic devices, luminescent elements, and photoelectric conversion elements, highlighting the potential for this compound in similar applications (Lipunova et al., 2018).

4. Genotoxicity and Molecular Interaction Studies

  • The spin label amino acid TOAC has been used in studies of peptides and peptide synthesis. While not directly related to this compound, this research demonstrates the broader application of organic compounds in studying peptide structure and dynamics, potentially relevant to the study of this compound as well (Schreier et al., 2012).

Mechanism of Action

While the specific mechanism of action for this compound is not detailed in the literature, 2-aminothiazole derivatives have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Future Directions

The 2-aminothiazole scaffold, to which this compound belongs, is a promising area of research in medicinal chemistry . Future research could focus on synthesizing novel 2-aminothiazole derivatives and evaluating their biological activities .

Properties

IUPAC Name

ethyl 2-(2-fluoroanilino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S/c1-2-17-11(16)10-7-18-12(15-10)14-9-6-4-3-5-8(9)13/h3-7H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUPMPAQDGALQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate

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